![molecular formula C13H11NO3S B4652994 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate](/img/structure/B4652994.png)
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate
Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate is a complex organic compound that features a benzoxazole ring fused with a sulfanyl group and an acetylene moiety
Preparation Methods
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The sulfanyl group is introduced through a nucleophilic substitution reaction, and the acetylene moiety is added via a Sonogashira coupling reaction . Industrial production methods may involve the use of nanocatalysts or metal catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Cycloaddition: The acetylene moiety can participate in 1,3-dipolar cycloaddition reactions to form pyrroles and other heterocyclic compounds.
Scientific Research Applications
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The sulfanyl group and acetylene moiety may also contribute to the compound’s reactivity and bioactivity.
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate can be compared with other benzoxazole derivatives, such as:
1,3-Benzoxazol-2-ylsulfanyl)-2,4-pentanedione: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride: This derivative has a different substitution pattern on the benzoxazole ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a benzoxazole ring, sulfanyl group, and acetylene moiety, which provides a versatile platform for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-10(15)16-8-4-5-9-18-13-14-11-6-2-3-7-12(11)17-13/h2-3,6-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZQJNRZJJGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCSC1=NC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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